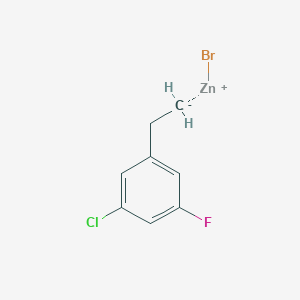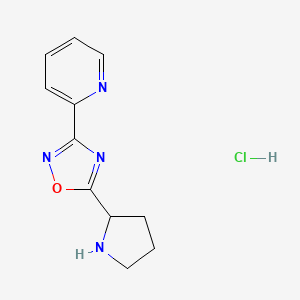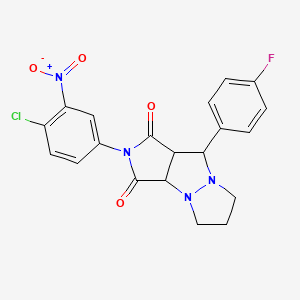
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyacetamido group and a benzoate ester. The presence of the chiral center in the molecule makes it an interesting subject for research in stereochemistry and its effects on biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and ®-2-amino-1-butanol.
Formation of Amide Bond: The first step involves the formation of an amide bond between 4-methylbenzoic acid and ®-2-amino-1-butanol using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxyacetylation: The resulting amide is then subjected to methoxyacetylation using methoxyacetyl chloride in the presence of a base like triethylamine.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a catalyst such as sulfuric acid to yield ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the amide and ester functionalities, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted benzoates and amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for investigating enantioselective processes in biological systems.
Medicine
In medicine, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyacetamido group and the benzoate ester play crucial roles in binding to these targets, leading to modulation of their activity. The chiral center in the molecule can influence the binding affinity and selectivity towards different targets, resulting in enantioselective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: The enantiomer of the compound, differing only in the configuration of the chiral center.
Methyl 4-(1-(2-acetamido)ethyl)benzoate: Lacks the methoxy group, leading to different chemical and biological properties.
Ethyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is unique due to its specific chiral configuration and the presence of both methoxyacetamido and benzoate ester groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
methyl 4-[(1R)-1-[(2-methoxyacetyl)amino]ethyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-9(14-12(15)8-17-2)10-4-6-11(7-5-10)13(16)18-3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
Clé InChI |
HWNZPDQIPSTLDJ-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)



![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)

![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)
![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)

